molecular formula C20H24N2O B14126262 10-(3-(diethylamino)propyl)acridin-9(10H)-one

10-(3-(diethylamino)propyl)acridin-9(10H)-one

Cat. No.: B14126262
M. Wt: 308.4 g/mol
InChI Key: KHFAFXFRTUHQNO-UHFFFAOYSA-N
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Description

10-(3-(diethylamino)propyl)acridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, dye production, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(diethylamino)propyl)acridin-9(10H)-one typically involves the reaction of acridone with diethylaminopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(3-(diethylamino)propyl)acridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted acridines.

Scientific Research Applications

10-(3-(diethylamino)propyl)acridin-9(10H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(3-(diethylamino)propyl)acridin-9(10H)-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s diethylamino group enhances its binding affinity to DNA, making it a potent inhibitor of topoisomerase activity.

Comparison with Similar Compounds

Similar Compounds

    9-Aminoacridine: Known for its use as an antiseptic and in the treatment of protozoal infections.

    9-Methylacridine: Used in the synthesis of dyes and as a precursor for other acridine derivatives.

    Acridine Orange: A well-known fluorescent dye used in cell biology for staining nucleic acids.

Uniqueness

10-(3-(diethylamino)propyl)acridin-9(10H)-one stands out due to its unique structural features, particularly the presence of the diethylamino group, which enhances its DNA-binding properties. This makes it a valuable compound for research in medicinal chemistry, particularly in the development of anticancer agents.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

10-[3-(diethylamino)propyl]acridin-9-one

InChI

InChI=1S/C20H24N2O/c1-3-21(4-2)14-9-15-22-18-12-7-5-10-16(18)20(23)17-11-6-8-13-19(17)22/h5-8,10-13H,3-4,9,14-15H2,1-2H3

InChI Key

KHFAFXFRTUHQNO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

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